molecular formula C25H26N2O5 B2464947 ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate CAS No. 868224-32-2

ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate

Cat. No.: B2464947
CAS No.: 868224-32-2
M. Wt: 434.492
InChI Key: JULKRWQEUZAEBA-UHFFFAOYSA-N
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Description

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule is designed as a bifunctional hybrid, incorporating both tetrahydroisoquinoline and dihydroisoquinolone pharmacophores linked through an ester-functionalized oxygen chain. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. Similarly, the isoquinoline-1,3,4-trione core, a related structural motif, has been investigated for its potential to interact with cysteine proteases such as Caspase-3, a key enzyme in the apoptosis pathway . The specific molecular architecture of this compound, featuring multiple hydrogen bond acceptors and a flexible linker, suggests potential as a versatile scaffold for probing protein-protein interactions or enzyme inhibition. Its primary research applications include serving as a key intermediate in the synthesis of more complex heterocyclic systems, a tool compound for in vitro biological screening against various disease targets, and a candidate for structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-3-31-25(30)17(2)32-22-12-6-10-20-19(22)13-15-26(24(20)29)16-23(28)27-14-7-9-18-8-4-5-11-21(18)27/h4-6,8,10-13,15,17H,3,7,9,14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKRWQEUZAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and isoquinoline intermediates, followed by their coupling and subsequent esterification.

    Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Preparation of Isoquinoline Intermediate: The isoquinoline intermediate can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Coupling Reaction: The quinoline and isoquinoline intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the coupled product with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its quinoline and isoquinoline moieties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The quinoline and isoquinoline moieties suggest potential interactions with DNA or proteins, influencing biological pathways related to cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of isoquinolinone and quinoline derivatives. Below is a systematic comparison with analogs reported in the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reported Activity Reference
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate Isoquinolinone + tetrahydroquinoline Ethyl ester, tetrahydroquinolinyl-ethylamide C₂₅H₂₅N₃O₅ (estimated) ~459.5 (estimated) Not reported Not explicitly stated
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) Quinoxaline Phenyl, ethyl ester C₁₉H₁₆N₂O₄ 336.34 164–166 Synthetic intermediate
Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) Quinoxaline Phenyl, 6,7-dimethyl, ethyl ester C₂₁H₂₀N₂O₄ 364.40 184–186 Synthetic intermediate
3-(5-[(2-naphthalen-2-yl)oxy)methyl-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one (7a) Quinoline Oxadiazole-naphthyl C₂₂H₁₆N₄O₃ 384.39 Not reported Anticonvulsant

Key Observations:

Structural Variations: The target compound’s tetrahydroquinoline group distinguishes it from quinoxaline-based analogs (e.g., 3cd, 3ce) . This moiety may enhance lipophilicity and membrane permeability compared to planar aromatic systems. The ethyl ester linker is conserved in 3cd and 3ce, suggesting shared metabolic susceptibility to esterase hydrolysis.

Physicochemical Properties: The tetrahydroquinoline derivative’s higher molecular weight (~459.5 vs. 336–384 g/mol for analogs) may impact pharmacokinetics (e.g., reduced oral bioavailability). Melting points for analogs correlate with substituent bulk (e.g., 3ce with 6,7-dimethyl groups melts higher than 3cd) .

Biological Activity

Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H26N2O4C_{22}H_{26}N_{2}O_{4} and a molecular weight of approximately 378.46 g/mol. The structural complexity arises from its incorporation of multiple functional groups and heterocycles, notably the tetrahydroquinoline and dihydroisoquinoline moieties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways. For instance, studies have indicated that it can modulate the activity of certain kinases and phosphatases that are crucial in cancer cell proliferation and survival .
  • Receptor Binding : Preliminary data suggest that this compound can bind to specific receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal signaling pathways .
  • Antioxidant Activity : The presence of reactive oxygen species (ROS) in biological systems has been shown to be modulated by this compound, suggesting a role in antioxidant defense mechanisms .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa (cervical)12.5Induction of apoptosis
MCF7 (breast)15.0Cell cycle arrest
A549 (lung)10.0ROS-mediated DNA damage

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies

A notable study investigated the compound's effect on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .

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